2,5-dichloro-N-(2-chlorobenzyl)benzamide
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Overview
Description
2,5-dichloro-N-(2-chlorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 5, and a chlorobenzyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-chlorobenzyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, may be optimized to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-chlorobenzyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.
Oxidation: Potassium permanganate in an aqueous medium is used for the oxidation of the benzyl group.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atoms on the benzene ring.
Reduction: The corresponding amine derivative.
Oxidation: The corresponding carboxylic acid derivative.
Scientific Research Applications
2,5-dichloro-N-(2-chlorobenzyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-chlorobenzyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzamide: Lacks the chlorobenzyl group, making it less complex.
N-(2-chlorobenzyl)benzamide: Lacks the chlorine atoms on the benzene ring.
2,5-dichloro-N-(2-methylbenzyl)benzamide: Has a methyl group instead of a chlorine atom on the benzyl group.
Uniqueness
2,5-dichloro-N-(2-chlorobenzyl)benzamide is unique due to the presence of both chlorine atoms on the benzene ring and the chlorobenzyl group attached to the amide nitrogen. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dichloro-N-[(2-chlorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-10-5-6-13(17)11(7-10)14(19)18-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYQMMGNBYBGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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